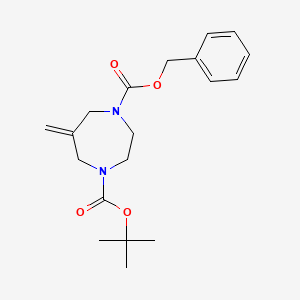
1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C19H26N2O4. This compound belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. It is characterized by the presence of benzyl, tert-butyl, and methylene groups attached to the diazepane ring, along with two ester functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and diesters.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions using benzyl halides and tert-butyl halides, respectively.
Methylene Group Addition: The methylene group is introduced via a methylenation reaction, often using formaldehyde or other methylene donors.
Esterification: The final step involves esterification to introduce the ester functional groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl or tert-butyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted diazepane derivatives.
Applications De Recherche Scientifique
1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.
Comparaison Avec Des Composés Similaires
- 1-Benzyl 4-(tert-butyl) 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate
- 1-Benzyl 4-(tert-butyl) 5-methyl-1,4-diazepane-1,4-dicarboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxy, methyl) on the diazepane ring.
- Chemical Properties: Variations in reactivity and stability due to different functional groups.
- Biological Activities: Differences in biological activities and potential therapeutic applications.
1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate stands out due to its unique combination of benzyl, tert-butyl, and methylene groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H26N2O4 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
4-O-benzyl 1-O-tert-butyl 6-methylidene-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-15-12-20(17(22)24-14-16-8-6-5-7-9-16)10-11-21(13-15)18(23)25-19(2,3)4/h5-9H,1,10-14H2,2-4H3 |
Clé InChI |
ZBBGSTVVIHQHBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC(=C)C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


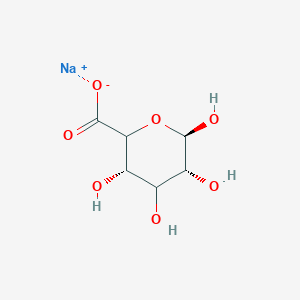
![[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12046355.png)
![7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR](/img/structure/B12046357.png)


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12046377.png)
![acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12046387.png)
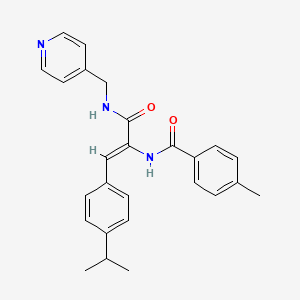
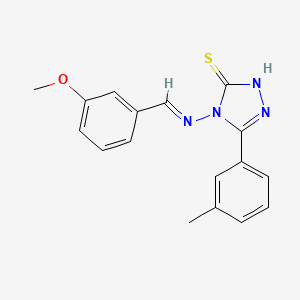
![3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12046396.png)
![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12046399.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046401.png)
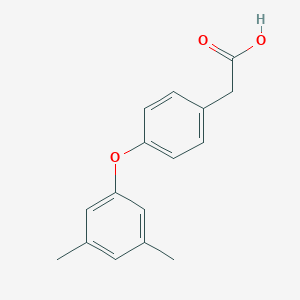
![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B12046415.png)
